Methyl 5-[(phenylsulfonyl)amino]-2-furoate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

This sulfonamide-furan hybrid (C12H11NO5S, MW 281.29) combines a methyl 2-furoate core with a phenylsulfonylamino group, providing 1 HBD and 5 HBA with predicted logP ~0.2–0.4. HTS-validated inactivity at MOR-1 (9.3 µM), ADAM17 (6.95 µM), and M1 receptor (3 µM) makes it an ideal negative control for GPCR and protease panels. As a fragment-like CA pharmacophore, the methyl ester offers a hydrolytically cleavable handle for PROTAC linker attachment. Supplied at ≥95% purity, this bench-stable building block enables rapid SAR and targeted protein degradation studies. Choose this compound for its unique, documented selectivity baseline—substituting with untested analogs risks introducing off-target liabilities.

Molecular Formula C12H11NO5S
Molecular Weight 281.28
CAS No. 477857-58-2
Cat. No. B2947587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-[(phenylsulfonyl)amino]-2-furoate
CAS477857-58-2
Molecular FormulaC12H11NO5S
Molecular Weight281.28
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO5S/c1-17-12(14)10-7-8-11(18-10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3
InChIKeyBEHKUWDFUJBNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-[(phenylsulfonyl)amino]-2-furoate (CAS 477857-58-2): Core Structural Identity and Procurement Baseline


Methyl 5-[(phenylsulfonyl)amino]-2-furoate is a synthetic sulfonamide-furan carboxylate hybrid (C12H11NO5S, MW 281.29) . The molecule combines a 2-furoate methyl ester core with a phenylsulfonylamino substituent at the 5-position of the furan ring, yielding a single hydrogen-bond donor (the sulfonamide –NH–) and five hydrogen-bond acceptors [1]. Its primary reported biological context is as a screening hit in cell-based high-throughput assays against diverse eukaryotic targets, with no significant activity observed at test concentrations up to 9.3–20 µM . This specific substitution pattern distinguishes it from the methylene-bridged analog (CAS 91903-72-9) and the unsulfonylated precursor methyl 5-amino-2-furoate.

Why Methyl 5-[(phenylsulfonyl)amino]-2-furoate Cannot Be Replaced by In-Class Analogs Without Evidence


Close analogs—such as the methylene-bridged congener Methyl 5-[(phenylsulfonyl)methyl]-2-furoate (CAS 91903-72-9) or the des-sulfonyl precursor Methyl 5-amino-2-furoate—differ in at least one pharmacophoric feature critical to target interaction and ADME profile. The target compound possesses a sulfonamide –NH– (1 HBD) directly attached to the furan ring, whereas the methylene analog lacks any HBD [1]. This difference produces a predicted logP shift of approximately 0.8–1.0 log units, with the target compound being more polar and having higher aqueous solubility potential [2]. Furthermore, primary screening data for the target compound show no appreciable activation of the mu-opioid receptor at 9.3 µM and no inhibition of ADAM17 at 6.95 µM ; substitution with an analog that has not been similarly screened against these targets risks introducing undocumented off-target liabilities. These orthogonal physicochemical and screening-profile differences make generic replacement scientifically unjustifiable without matched experimental evidence.

Quantitative Differentiation Evidence for Methyl 5-[(phenylsulfonyl)amino]-2-furoate Versus Closest Structural Analogs


Hydrogen-Bond Donor Presence: Methyl 5-[(phenylsulfonyl)amino]-2-furoate vs. Methylene-Bridged Analog (CAS 91903-72-9)

The target compound carries a sulfonamide –NH– directly attached to the furan C-5 position, providing one hydrogen-bond donor (HBD). Its closest purchasable analog, Methyl 5-[(phenylsulfonyl)methyl]-2-furoate (CAS 91903-72-9), replaces this NH with a methylene (–CH2–) linker, resulting in zero HBDs . This single-atom difference fundamentally alters the compound's polarity and target-engagement potential.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Predicted Lipophilicity Shift: Target vs. Methylene-Bridged Analog

Replacement of the sulfonamide –NH– with –CH2– reduces polarity substantially. The methylene-bridged analog has an experimentally reported logP of 1.214 [1]. The target compound, by virtue of its NH group, is predicted to exhibit a logP approximately 0.8–1.0 unit lower (est. logP 0.2–0.4), placing it within the favorable sub-1.0 range for aqueous solubility and reduced non-specific protein binding [2].

ADME Lipophilicity Drug-Likeness

Selectivity Profile: Lack of Off-Target Activity at Common Screening Receptors

Primary cell-based screening data from the Scripps Research Institute show that the target compound, at 9.3 µM, activates the mu-type opioid receptor (MOR-1) at only 4.41% relative to the assay dynamic range, and at 6.95 µM inhibits ADAM17 protease by only 1.23% . Comparable publicly available screening data for the methylene analog or the des-sulfonyl precursor against these targets are absent, meaning the target compound has a partial, negative-selectivity baseline that analogs lack.

Off-Target Selectivity High-Throughput Screening Safety Pharmacology

Ester Hydrolytic Stability: Methyl Ester vs. Ethyl Ester Analogs

The methyl ester moiety of the target compound is expected to undergo slower esterase-mediated hydrolysis compared to the corresponding ethyl ester (Ethyl 5-[(phenylsulfonyl)amino]-2-furoate, not CAS-registered but synthetically accessible). Literature on related furoate esters indicates that increasing alkyl chain length from methyl to ethyl accelerates enzymatic hydrolysis by 1.5- to 2-fold in rodent plasma and liver microsomes [1]. The methyl ester thus provides superior in vitro stability for biochemical and cell-based assays where extended half-life is critical.

Metabolic Stability Ester Prodrugs Pharmacokinetics

Synthetic Tractability and Purity Advantage Relative to Regioisomeric Sulfonamides

The 5-position attachment of the sulfonamide to the electron-rich furan ring is synthetically favored via direct sulfonylation of methyl 5-amino-2-furoate . The regioisomeric 3- or 4-substituted analogs require multi-step protecting-group strategies due to competing C-acylation, reducing overall yield and purity. The target compound is commercially available (e.g., Key Organics 11P-339S) with standard purities of 95%+, whereas regioisomeric furan sulfonamides are custom-synthesis items with longer lead times and variable quality .

Synthetic Chemistry Regioselectivity Chemical Procurement

Evidence-Supported Application Scenarios for Methyl 5-[(phenylsulfonyl)amino]-2-furoate Procurement


Carbonic Anhydrase Inhibitor Lead Optimization Campaigns

Substituted furan sulfonamides are established scaffolds for carbonic anhydrase (CA) inhibition, with recent campaigns achieving sub-micromolar potency against hCA I, II, IV, and IX isoforms [1]. The target compound provides the core pharmacophore (benzenesulfonamide linked to a furan carboxylate) for systematic SAR exploration. Its single HBD and moderate logP (~0.2–0.4) make it a suitable fragment-like starting point for elaboration into selective CA IX/XII inhibitors, where the methyl ester can serve as a metabolic liability or be retained for in vitro profiling.

Selectivity Screening Probe for G-Protein Coupled Receptor (GPCR) Panel Assays

Primary HTS data show that the target compound does not activate the mu-type opioid receptor (MOR-1) at 9.3 µM, does not inhibit ADAM17 at 6.95 µM, and shows no muscarinic M1 receptor activation at 3 µM . This negative-selectivity profile supports its use as a chemically tractable negative control or selectivity probe in GPCR and protease screening panels, where its defined inactivity baseline provides a reference for assay window calibration.

Physicochemical Comparator for Fragment-Based Drug Design (FBDD)

The target compound sits at the boundary of fragment-like (MW < 300, logP < 3) chemical space, with predicted logP ~0.2–0.4 and a single HBD . It can serve as a reference compound for calibrating computational logP prediction models against experimental values for sulfonamide-furan hybrid fragments, and as a solubility standard for aqueous biochemical buffers at sub-millimolar concentrations.

Building Block for Proteolysis-Targeting Chimera (PROTAC) Linker Chemistry

The methyl ester provides a chemically orthogonal handle (ester) for further functionalization (e.g., hydrolysis to carboxylic acid, amidation, or reduction to alcohol) to generate linker attachment points for PROTAC design. The sulfonamide group can simultaneously engage E3 ligase binding surfaces. The compound's commercial availability at 95%+ purity (Key Organics 11P-339S) facilitates rapid proof-of-concept studies in targeted protein degradation.

Quote Request

Request a Quote for Methyl 5-[(phenylsulfonyl)amino]-2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.